Bienvenue dans la boutique en ligne BenchChem!

Nitrofarin sodium

Analytical chemistry Pharmaceutical analysis Anticoagulant quantification

Nitrofarin sodium (CAS 87746-77-8), also designated as nitropharin sodium, is the sodium salt of a synthetic 4-hydroxycoumarin derivative. Its free acid form, nitrofarin (CAS 17298-36-1), has the IUPAC name 4-hydroxy-3-[1-(4-nitrophenyl)-3-oxopentyl]-2H-chromen-2-one.

Molecular Formula C20H16NNaO6
Molecular Weight 389.3 g/mol
CAS No. 87746-77-8
Cat. No. B1661071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrofarin sodium
CAS87746-77-8
Molecular FormulaC20H16NNaO6
Molecular Weight389.3 g/mol
Structural Identifiers
SMILESCCC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+]
InChIInChI=1S/C20H17NO6.Na/c1-2-14(22)11-16(12-7-9-13(10-8-12)21(25)26)18-19(23)15-5-3-4-6-17(15)27-20(18)24;/h3-10,16,23H,2,11H2,1H3;/q;+1/p-1
InChIKeyKTJDZPAQSWSXKZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitrofarin Sodium (CAS 87746-77-8) Reference Standard and Research Compound Procurement Guide


Nitrofarin sodium (CAS 87746-77-8), also designated as nitropharin sodium, is the sodium salt of a synthetic 4-hydroxycoumarin derivative. Its free acid form, nitrofarin (CAS 17298-36-1), has the IUPAC name 4-hydroxy-3-[1-(4-nitrophenyl)-3-oxopentyl]-2H-chromen-2-one . This compound is unambiguously classified within the MeSH ontology as a member of the coumarins class . Functionally, nitrofarin is recognized as an indirectly acting (vitamin K antagonist) anticoagulant . This structural and pharmacological classification is critical for procurement, as some non-authoritative vendor databases incorrectly describe this compound as a nitrofuran antibiotic, a completely distinct chemical class. The compound is of interest primarily as an analytical reference material and as a research tool in anticoagulant pharmacology.

Why Nitrofarin Sodium Cannot Be Interchanged with Other Coumarin Anticoagulants or Misclassified Antibiotic Analogs


Within the 4-hydroxycoumarin anticoagulant class, minor structural modifications lead to significant differences in pharmacokinetic profiles, analytical detection characteristics, and clinical dosing requirements. Nitrofarin sodium differs from the widely used warfarin by possessing both a 4-nitrophenyl substituent and a 3-oxopentyl (propionylmethyl) side chain, rather than warfarin's unsubstituted phenyl group and acetonyl side chain . Acenocoumarol (nitrowarfarin) similarly bears a 4-nitrophenyl group but retains warfarin's acetonyl side chain. These structural variations preclude the use of a single analytical reference standard for cross-class quantification, as demonstrated by the differential spectrophotometric behavior of these compounds in validated analytical methods . Furthermore, clinical dosing regimens differ among these agents: nitrofarin tablets are formulated at 5 mg and are administered with a 10–20 mg initial loading dose , distinguishing it from other coumarin anticoagulants in both procurement specification and experimental design. Critically, purchasers must verify that the supplied material is indeed a 4-hydroxycoumarin and not a nitrofuran antibiotic, a misclassification that persists in certain chemical catalogues and would render the material unfit for anticoagulant research purposes.

Quantitative Comparative Evidence for Nitrofarin Sodium Selection: Analytical, Structural, and Formulation Differentiators


Spectrophotometric Differentiation from Warfarin and Other 4-Hydroxycoumarins via p-Anisidine Derivatization

A validated quantitative determination method for 4-hydroxycoumarin derivatives subjects nitrofarin (II), warfarin (IV), acenocoumarol (V), benzpromarone (I), and fepromarone (III) to a p-anisidine reaction in acidic ethanol, followed by photocolorimetry at 364 nm against a dioxane reference solution . The method achieves a relative error of not more than ±0.77% for all five compounds, confirming that nitrofarin can be selectively quantified in the presence of its closest structural analogs without toxic reagents . This wavelength specificity is a direct consequence of the unique chromophore generated by nitrofarin's 3-oxopentyl side chain upon derivatization.

Analytical chemistry Pharmaceutical analysis Anticoagulant quantification

Structural Side-Chain Differentiation from Warfarin and Acenocoumarol

Nitrofarin sodium is the sodium salt of a 4-hydroxycoumarin bearing a 3-(1-(4-nitrophenyl)-3-oxopentyl) substituent . In contrast, warfarin bears a 3-(1-phenyl-3-oxobutyl) substituent, and acenocoumarol (nitrowarfarin) bears a 3-(1-(4-nitrophenyl)-3-oxobutyl) substituent . Thus, nitrofarin differs from acenocoumarol by one methylene unit in the side-chain ketone (3-oxopentyl vs. 3-oxobutyl), and differs from warfarin by both the nitrophenyl substitution and the extended side chain. These structural differences are expected to influence lipophilicity, metabolic stability, and vitamin K epoxide reductase binding kinetics.

Medicinal chemistry Structure-activity relationship Anticoagulant pharmacology

Clinical Tablet Strength and Dosing Regimen Differentiation from Other Indirect Anticoagulants

Nitrofarin (nitrofarin) is clinically formulated as 5 mg (0.005 g) tablets, with a recommended oral loading dose of 10–20 mg on the first day, followed by a maintenance dose of 5 mg daily or every other day, adjusted based on prothrombin time monitoring . In the same clinical protocols, syncumar (acenocoumarol) is formulated as 4 mg tablets, fepromaron as 5 mg tablets, and neodicoumarin as 50 mg tablets with a different loading schedule (200 mg three times daily on day 1) . This demonstrates that nitrofarin occupies a distinct dosing niche among indirect anticoagulants, requiring specific tablet strengths and monitoring protocols.

Clinical pharmacology Dosing comparison Coumarin anticoagulants

Sodium Salt Form Confers Improved Aqueous Handling Relative to the Free Acid

Nitrofarin sodium (CAS 87746-77-8) is explicitly registered as the sodium salt (1:1) of the 4-hydroxycoumarin derivative . The corresponding free acid, nitrofarin (CAS 17298-36-1), has a molecular formula of C20H17NO6 and lacks the sodium counterion. While direct aqueous solubility measurements for nitrofarin sodium are not published in accessible literature, closely related 4-hydroxycoumarin free acids such as fepromaron are described as practically insoluble in water and sparingly soluble in ethanol . By analogy with warfarin sodium, which is freely soluble in water while warfarin free acid is practically insoluble, the sodium salt form of nitrofarin is expected to offer substantially improved aqueous solubility, facilitating solution preparation for in vitro assays and analytical workflows.

Formulation science Solubility Salt selection

Class Identity Verification: 4-Hydroxycoumarin Anticoagulant vs. Misclassified Nitrofuran Antibiotic

Authoritative chemical ontologies, including the MeSH Supplementary Concept database and the FDA Substance Registration System , unambiguously classify nitrofarin as a coumarin derivative. The FDA UNII record explicitly defines nitrofarin sodium as '2H-1-Benzopyran-2-one, 4-hydroxy-3-(1-(4-nitrophenyl)-3-oxopentyl)-, sodium salt (1:1)' . This contrasts with entries in certain non-authoritative vendor catalogues that describe nitrofarin as a 'nitrofuran antibiotic' used for urinary tract infections—a description that applies to nitrofurantoin, a structurally and pharmacologically unrelated compound. The nitrofuran class is defined by a 5-nitrofuran ring; nitrofarin contains no furan ring whatsoever. Procurement of material misclassified as a nitrofuran antibiotic would be wholly unsuitable for anticoagulant research or analytical reference standard use.

Chemical classification Quality assurance Procurement verification

Validated Research and Reference Standard Applications for Nitrofarin Sodium


Multi-Analyte Reference Standard for 4-Hydroxycoumarin Anticoagulant Quantification

Nitrofarin sodium serves as a required analytical reference standard (designated as compound II) in the multi-analyte p-anisidine derivatization method for 4-hydroxycoumarin drugs. This method, validated with a relative error of ≤ ±0.77%, simultaneously quantifies benzpromarone, nitrofarin, fepromarone, warfarin, and acenocoumarol at 364 nm . Laboratories implementing this method must procure nitrofarin sodium as a distinct reference material, as its spectral contribution cannot be substituted by any of the other four analytes.

Structure-Activity Relationship (SAR) Probe for Coumarin Anticoagulant Side-Chain Effects

Nitrofarin sodium possesses the unique 3-oxopentyl (propionylmethyl) side chain among clinically studied 4-hydroxycoumarin anticoagulants, distinguishing it from the acetonyl-bearing warfarin and acenocoumarol . This structural feature makes it a valuable comparator in SAR studies investigating the influence of side-chain length and nitrophenyl substitution on vitamin K epoxide reductase inhibition, anticoagulant potency, and metabolic stability.

Clinical Pharmacological Reference for Eastern European Anticoagulant Research

Nitrofarin was developed and clinically investigated in the former USSR, with published studies appearing in journals such as Kardiologiia in 1968 and 1977 . For researchers conducting historical comparative analyses of anticoagulant development, reviewing legacy clinical protocols, or designing studies that require a comparator to warfarin-class agents with alternative side-chain architecture, nitrofarin sodium represents a necessary reference compound with a documented, albeit limited, clinical dosing profile of 5 mg tablets with 10–20 mg initial dosing .

Aqueous Solution Preparation for In Vitro Coagulation Assays

The sodium salt form of nitrofarin (CAS 87746-77-8) is expected to provide significantly improved aqueous solubility compared to the free acid (CAS 17298-36-1), based on the well-established solubility behavior of warfarin and other 4-hydroxycoumarin sodium salts . Researchers requiring the compound in aqueous buffers for in vitro coagulation assays, protein binding studies, or cell-based experiments should specifically procure the sodium salt to minimize dissolution-related artifacts.

Quote Request

Request a Quote for Nitrofarin sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.